4-Bromo-2-methyl-6-(trifluoromethyl)benzonitrile
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Overview
Description
4-Bromo-2-methyl-6-(trifluoromethyl)benzonitrile: is an organic compound that belongs to the class of benzonitriles. It is characterized by the presence of a bromine atom, a methyl group, and a trifluoromethyl group attached to a benzene ring, along with a nitrile group. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-methyl-6-(trifluoromethyl)benzonitrile typically involves multiple steps starting from commercially available precursors. One common route involves the bromination of 2-methyl-6-(trifluoromethyl)benzonitrile using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a specific temperature to ensure selective bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 4-Bromo-2-methyl-6-(trifluoromethyl)benzonitrile can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted benzonitriles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products:
- Substituted benzonitriles with various functional groups depending on the nucleophile used.
- Coupled products with different aryl or alkyl groups.
Scientific Research Applications
Chemistry: 4-Bromo-2-methyl-6-(trifluoromethyl)benzonitrile is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of pharmaceuticals, agrochemicals, and materials science.
Biology and Medicine: In medicinal chemistry, this compound serves as a building block for the synthesis of potential drug candidates. Its unique structure allows for the exploration of new pharmacophores and bioactive molecules.
Industry: The compound is utilized in the production of specialty chemicals, including dyes, pigments, and polymers. Its trifluoromethyl group imparts desirable properties such as increased stability and lipophilicity to the final products.
Mechanism of Action
The mechanism of action of 4-Bromo-2-methyl-6-(trifluoromethyl)benzonitrile depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating various substitution and coupling reactions. The trifluoromethyl group enhances the compound’s reactivity and stability, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
- 4-Bromo-2-(trifluoromethyl)benzonitrile
- 4-Bromo-2-methylbenzonitrile
- 4-Bromo-2-(trifluoromethyl)phenylacetic acid
Uniqueness: 4-Bromo-2-methyl-6-(trifluoromethyl)benzonitrile is unique due to the simultaneous presence of a bromine atom, a methyl group, and a trifluoromethyl group on the benzene ring. This combination of substituents imparts distinct chemical properties, such as enhanced reactivity and stability, which are not observed in similar compounds with fewer or different substituents.
This article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-bromo-2-methyl-6-(trifluoromethyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF3N/c1-5-2-6(10)3-8(7(5)4-14)9(11,12)13/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZEZLCRDLGTRFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C#N)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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